

An In-depth Technical Guide to Ethyl Octanoate

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Compound of Interest

Compound Name: *Ethyl octanoate*

Cat. No.: *B045983*

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This technical guide provides a comprehensive overview of **ethyl octanoate**, including its chemical identity, physicochemical properties, synthesis, and metabolic fate. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Chemical Identity

IUPAC Name: **ethyl octanoate**[\[1\]](#)

Synonyms: **Ethyl octanoate** is also known by several other names, including:

- Ethyl caprylate[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Octanoic acid, ethyl ester[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Ethyl n-octanoate[\[1\]](#)[\[3\]](#)
- Caprylic acid ethyl ester[\[1\]](#)[\[3\]](#)[\[5\]](#)
- Ethyl octoate[\[1\]](#)
- FEMA No. 2449[\[1\]](#)
- NSC 8898[\[3\]](#)

Physicochemical Properties

Ethyl octanoate is a colorless liquid with a fruity odor, often described as pineapple-like.^{[2][5]} It is a fatty acid ethyl ester formed from the condensation of octanoic acid and ethanol.^{[2][6]} The key quantitative properties of **ethyl octanoate** are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₂₀ O ₂	^{[1][3][4][5]}
Molecular Weight	172.26 g/mol	^{[3][4][5]}
CAS Number	106-32-1	^{[1][3][4][5][7]}
Appearance	Colorless liquid	^{[2][4][5][7]}
Density	0.87 g/cm ³ at 20 °C	
Melting Point	-47 °C to -48 °C	^[2]
Boiling Point	208 °C at 1013 hPa	^[2]
Flash Point	79 °C	^[2]
Vapor Pressure	0.2 hPa at 20 °C	^[2]
Water Solubility	70.1 mg/L	^[2]
Autoignition Temp.	325 °C	^[2]
Refractive Index	n _{20/D} 1.402 - 1.419	^[4]

Experimental Protocols

Ethyl octanoate can be synthesized via the classic Fischer-Speier esterification of caprylic acid (octanoic acid) with ethanol.^[2] This reaction involves the acid-catalyzed condensation of a carboxylic acid and an alcohol.

Reaction Scheme: $\text{CH}_3(\text{CH}_2)_6\text{COOH} + \text{CH}_3\text{CH}_2\text{OH} \rightleftharpoons \text{CH}_3(\text{CH}_2)_6\text{COOCH}_2\text{CH}_3 + \text{H}_2\text{O}$

Materials:

- Caprylic acid (Octanoic acid)

- Ethanol (absolute)
- Concentrated sulfuric acid (catalyst)
- Sodium bicarbonate solution (for neutralization)
- Anhydrous sodium sulfate (for drying)
- Distillation apparatus
- Separatory funnel

Procedure:

- In a round-bottom flask, combine one molar equivalent of octanoic acid with an excess of ethanol (typically 2-3 equivalents).
- Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.
- Heat the mixture to reflux for several hours. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- To drive the equilibrium towards the product, the water formed during the reaction can be removed, for instance, by using a Dean-Stark apparatus.^[2]
- After the reaction is complete, cool the mixture to room temperature.
- Transfer the mixture to a separatory funnel and wash it with water to remove excess ethanol and sulfuric acid.
- Neutralize any remaining acid by washing with a saturated sodium bicarbonate solution until effervescence ceases.
- Wash again with brine (saturated NaCl solution).
- Dry the organic layer (the crude **ethyl octanoate**) over anhydrous sodium sulfate.

- Filter off the drying agent and purify the crude product by distillation under reduced pressure to obtain pure **ethyl octanoate**.

GC-MS is a common and effective technique for the identification and quantification of volatile compounds like **ethyl octanoate** in various matrices, such as food, beverages, and biological samples.[8]

Instrumentation:

- Gas Chromatograph (GC) with a suitable capillary column (e.g., non-polar or polar columns as referenced in NIST data).[9]
- Mass Spectrometer (MS) detector.
- Autosampler (optional).

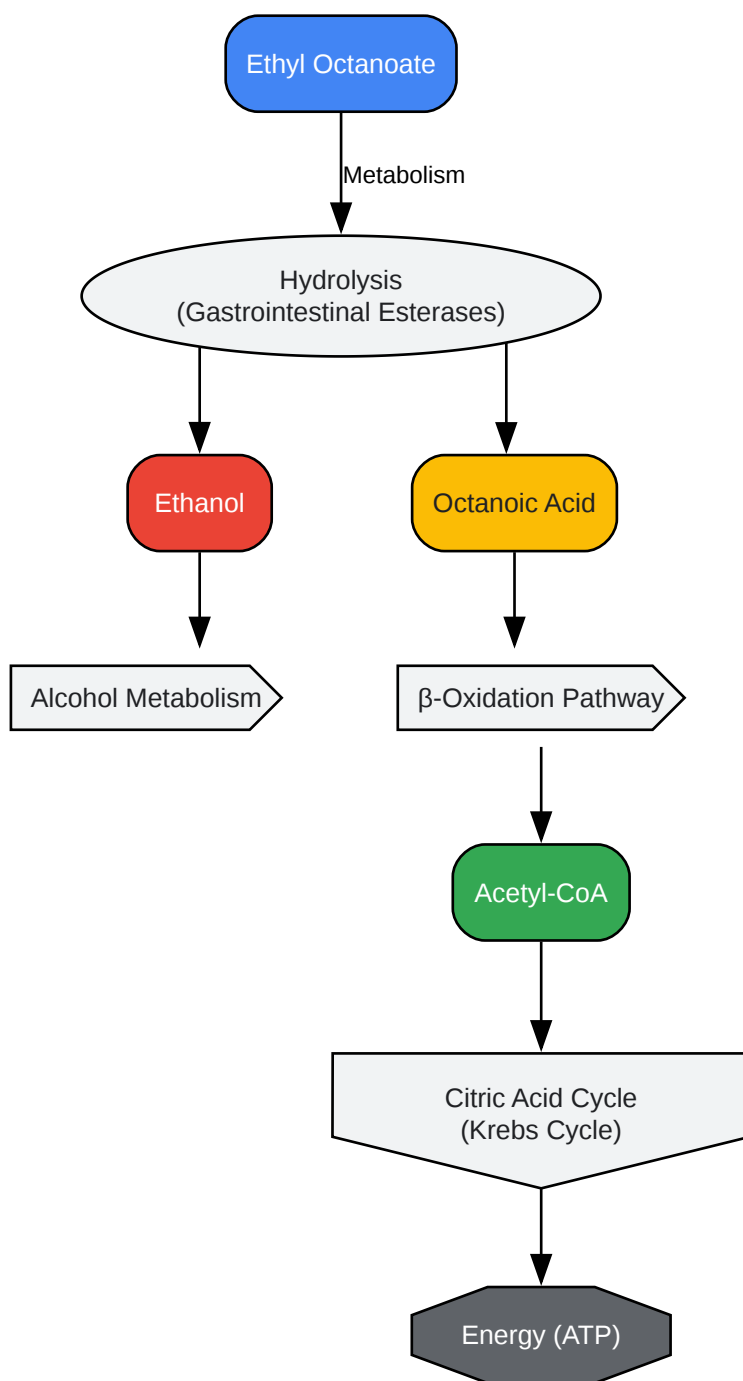
Procedure:

- Sample Preparation: The preparation method depends on the matrix. For liquid samples like wine, a pre-concentration technique such as solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME) can be employed to extract volatile compounds.[8]
- Injection: Inject a small volume (e.g., 1 μ L) of the prepared sample or a solution of **ethyl octanoate** standard into the GC inlet.
- Gas Chromatography: The separation is performed on a capillary column. The oven temperature is programmed to ramp from a low initial temperature to a final high temperature to separate compounds based on their boiling points and interactions with the column's stationary phase. Helium is typically used as the carrier gas.
- Mass Spectrometry: As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (commonly by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum.
- Identification and Quantification: **Ethyl octanoate** is identified by comparing its retention time and mass spectrum with that of a known standard or by matching the spectrum to a

library (e.g., NIST).[9] Quantification is achieved by creating a calibration curve from standards of known concentrations.

Metabolic Pathway and Biological Significance

In biological systems, **ethyl octanoate** undergoes hydrolysis, primarily in the gastrointestinal tract, catalyzed by esterase enzymes.[10] This process breaks the ester bond, yielding ethanol and octanoic acid. Both metabolites are readily absorbed and enter their respective metabolic pathways.[10] Octanoic acid, a medium-chain fatty acid, is metabolized through the beta-oxidation pathway to produce acetyl-CoA, which then enters the citric acid cycle (Krebs cycle) for energy production.[10]



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Caption: Metabolic fate of **ethyl octanoate** in biological systems.

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